molecular formula C12H16N2O4 B8066598 [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester

[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester

Cat. No.: B8066598
M. Wt: 252.27 g/mol
InChI Key: UZOTWBZCVNVZAR-UHFFFAOYSA-N
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Description

[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group linked to a carbamic acid backbone. This compound shares structural similarities with other benzyl carbamates, which are widely studied for pharmacological applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

benzyl N-[2-(methoxymethylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-9-14-11(15)7-13-12(16)18-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTWBZCVNVZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester typically involves the reaction of benzyl chloroformate with a suitable amine, followed by the introduction of a methoxymethyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and esters.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms, particularly those involving carbamate and ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester exerts its effects involves the interaction of its functional groups with biological molecules. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components of the compound. These interactions can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s benzyl carbamate core is shared with several analogs, but substituents on the carbamic acid backbone differentiate their properties and applications. Key analogs include:

Table 1: Structural and Functional Comparison of Benzyl Carbamate Derivatives
Compound Name Substituent Key Properties/Activities References
[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester Methoxymethylcarbamoyl-methyl Polar, potential enzyme modulation
(6-Bromo-hexyl)-carbamic acid benzyl ester 6-Bromohexyl chain Electrophilic reactivity; synthetic intermediate
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester Chlorohexyloxy-ethoxy ethyl Lipophilic; membrane permeability enhancer
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester Azetidine-carbonyl-phenylpropyl Antiparasitic activity (e.g., in crop protection)
(S)-[2-Hydroxy-1-(methoxymethylcarbamoyl)-ethyl]carbamic acid benzyl ester Hydroxyethyl-methoxymethylcarbamoyl Chiral center; stereospecific bioactivity

Physicochemical Properties

  • Solubility and Stability :
    • Methoxymethyl groups increase hydrophilicity compared to halogenated analogs, improving aqueous solubility .
    • Halogenated derivatives (e.g., bromohexyl) exhibit higher stability in organic solvents, making them preferred intermediates in solid-phase synthesis .
  • Thermal Properties :
    • Methyl carbamate (a simpler analog) has a melting point of 56–58°C and density of 1.14 g/cm³, providing a benchmark for thermal behavior in this class .

Biological Activity

[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Carbamate Group : Known for its reactivity and ability to form hydrogen bonds.
  • Benzyl Ester Moiety : Contributes to the lipophilicity and bioavailability of the compound.
  • Methoxymethyl Group : Enhances stability and may influence biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other carbamate derivatives.

Anticancer Properties

The compound has also shown promise in anticancer research. In cellular assays, it inhibited the proliferation of cancer cells, particularly in breast and colorectal cancer lines. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Carbamoylation Reactions : Utilizing isocyanates or carbamates in the presence of suitable catalysts.
  • Transesterification : Involving the reaction of methyl carbamate with benzyl alcohol under acidic conditions.
  • Hydrolysis Reactions : These reactions help in modifying the functional groups to enhance biological activity.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic agent .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM, respectively, indicating significant cytotoxic effects . Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundStructural FeaturesBiological Activity
This compoundCarbamate, EsterPotential antimicrobial and anticancer
CarbamazepineCarbamate, Aromatic ringAnticonvulsant
PhenobarbitalBarbiturate structureSedative
Benzyl carbamateSimple carbamateMild antimicrobial

This table illustrates how this compound stands out due to its dual potential as both an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are available for [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester, and what yields are typically achieved?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions. For example, a similar benzyl ester carbamate derivative was synthesized with an 84% yield using a multi-step protocol involving IR-monitored reactions (3303 cm⁻¹ for N-H stretching and 1684 cm⁻¹ for carbonyl groups) and confirmed by 1H^1 \text{H} NMR (e.g., δ 5.07 ppm for benzyloxy protons) . Key steps include protecting group strategies and purification via column chromatography.

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify carbamate carbonyl (1684 cm⁻¹) and N-H stretches (3303 cm⁻¹).
  • 1H^1 \text{H} NMR : Look for benzyl ester protons (δ 5.07 ppm as a multiplet) and methoxy groups (δ 3.97 ppm as a singlet) .
  • Mass spectrometry : Confirm molecular weight (e.g., C14_{14}H20_{20}N2_2O2_2 derivatives have MW ~248.32 g/mol) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the ester bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient carbamate bond formation.
  • Temperature : Reactions at 0–4°C reduce racemization in chiral intermediates .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can analytical methods resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • NMR deconvolution : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., δ 3.20 ppm for methoxymethyl protons) .
  • Cross-validation : Compare experimental data with computational predictions (DFT-based 1H^1 \text{H} NMR chemical shifts) .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradients (retention time ~6–8 min) and UV detection at 254 nm .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 249.1 for related carbamates) and quantify impurities (<0.5%) .

Q. How can researchers evaluate the biological activity of this compound in antimalarial assays?

  • Methodological Answer :

  • In vitro testing : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with IC50_{50} determination via SYBR Green fluorescence .
  • Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour incubation, synchronized parasites) .
  • Metabolite interference : Check for esterase-mediated degradation using LC-MS to identify hydrolyzed byproducts .

Structure-Activity Relationship (SAR) Considerations

Q. What structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., chloro, nitro) on the benzyl ring to improve antimalarial potency .
  • Steric hindrance : Replace methoxymethyl with bulkier groups (e.g., cyclopropyl) to reduce metabolic degradation .

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